9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid
Description
9-Methyl-2-phenyl-9h-imidazo[1,2-a]benzimidazole-3-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]benzimidazoles . Imidazo[1,2-a]benzimidazoles (IB) are important synthetic targets and potentially biologically active compounds . They have been shown to possess various types of pharmacological activity, such as serotoninergic, antioxidant, antiaggregant, and hypoglycemic .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,9-disubstituted imidazo[1,2-a]benzimidazoles with phenyl- and alkylisothiocyanates . The reaction occurs at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . The structures of the products were confirmed by elemental analysis and PMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazole ring fused with a benzimidazole ring . The compound contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts with isocyanates and isothiocyanates at the heterocycle 3-position to form the corresponding carbamides and thiocarbamides . It also reacts as a typical aldehyde with acetophenones, hydroxylamine hydrochloride, and malononitrile .Physical and Chemical Properties Analysis
The compound is characterized by high melting points . Its structures were confirmed by elemental analysis and PMR spectroscopy . More specific physical and chemical properties such as solubility, density, and molecular weight are not provided in the retrieved papers.Future Directions
Considering the pharmacological activity of imidazo[1,2-a]benzimidazole derivatives, the synthesis of new compounds containing fragments of these compounds is highly promising . Future research could focus on exploring the biological activity of these compounds and their potential applications in drug development .
Properties
IUPAC Name |
4-methyl-2-phenylimidazo[1,2-a]benzimidazole-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-19-12-9-5-6-10-13(12)20-15(16(21)22)14(18-17(19)20)11-7-3-2-4-8-11/h2-10H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOSISQUDUHLSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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